molecular formula C8H8BF3KNO B8204707 Potassium 4-(methylcarbamoyl) phenyltrifluoroborate

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate

Cat. No.: B8204707
M. Wt: 241.06 g/mol
InChI Key: NPULGMBAFKSYKD-UHFFFAOYSA-N
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Description

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methylcarbamoyl group. It is a white to off-white crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Boronic Acid Intermediate: The synthesis begins with the preparation of the boronic acid intermediate. This is typically achieved by reacting a phenylboronic acid derivative with a trifluoroborate reagent under controlled conditions.

    Introduction of the Methylcarbamoyl Group: The next step involves the introduction of the methylcarbamoyl group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction using a suitable methylcarbamoylating agent.

    Formation of the Potassium Salt: Finally, the potassium salt of the compound is formed by reacting the intermediate with potassium hydroxide or another potassium source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methylcarbamoyl group.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.

Scientific Research Applications

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules due to its ability to introduce trifluoroborate groups into target compounds.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where the trifluoroborate group imparts unique properties.

    Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of the reactions.

Mechanism of Action

The mechanism of action of potassium 4-(methylcarbamoyl) phenyltrifluoroborate involves the activation of the trifluoroborate group, which can participate in various chemical transformations. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The methylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be compared with other similar compounds, such as:

    Potassium phenyltrifluoroborate: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.

    Potassium 4-methylphenyltrifluoroborate: Similar structure but without the carbamoyl group, affecting its reactivity and applications.

    Potassium 4-(carbamoyl) phenyltrifluoroborate: Contains a carbamoyl group instead of a methylcarbamoyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the trifluoroborate and methylcarbamoyl groups, which provide distinct reactivity patterns and a wide range of applications in various fields of research.

Properties

IUPAC Name

potassium;trifluoro-[4-(methylcarbamoyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO.K/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULGMBAFKSYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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